A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene (CAS: 98775-19-0)
A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene (CAS: 98775-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-Bromo-2-methoxy-3-nitrobenzene (CAS number: 98775-19-0), a key chemical intermediate in the pharmaceutical industry. The document consolidates essential physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis. Furthermore, it elucidates the compound's critical role in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. Safety and handling protocols are also outlined. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.
Chemical and Physical Properties
1-Bromo-2-methoxy-3-nitrobenzene, also known as 2-Bromo-6-nitroanisole, is a pale yellow to yellow solid organic compound.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, makes it a versatile reagent in organic synthesis.[2] The compound is generally insoluble in water but soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2][3]
Table 1: Physicochemical Properties of 1-Bromo-2-methoxy-3-nitrobenzene
| Property | Value |
| CAS Number | 98775-19-0 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol [4] |
| Appearance | Pale yellow to yellow powder/solid[1] |
| Melting Point | 51-68°C[1][4] |
| Boiling Point | 296.4 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Flash Point | 133.1 ± 21.8 °C[1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C[1] |
| Refractive Index | 1.581[1] |
| Purity | ≥97-98%[1][5] |
Spectroscopic Data
The structure of 1-Bromo-2-methoxy-3-nitrobenzene can be confirmed using various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum is particularly informative.
Table 2: ¹H-NMR Spectroscopic Data for 1-Bromo-2-methoxy-3-nitrobenzene
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| DMSO-d₆ | 3.92 | s | 3H | -OCH₃ |
| 7.32 | d (J = 8.1 Hz) | 1H | Ar-H | |
| 7.94-8.03 | m | 2H | Ar-H | |
| CDCl₃ | 4.02 | s | 3H | -OCH₃ |
| 7.13 | t (J=8.1 Hz) | 1H | Ar-H | |
| 7.74-7.81 | m | 2H | Ar-H |
Data sourced from multiple references.[6][7]
Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene
The most commonly cited method for the synthesis of 1-Bromo-2-methoxy-3-nitrobenzene is the Williamson ether synthesis, starting from 2-bromo-6-nitrophenol and an appropriate methylating agent.
Caption: Synthetic workflow for 1-Bromo-2-methoxy-3-nitrobenzene.
Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol
This protocol is a representative procedure based on literature sources.[6][7]
Materials:
-
2-bromo-6-nitrophenol (19.6 g, 90.0 mmol)
-
Potassium carbonate (24.9 g, 180 mmol)
-
Iodomethane (25.6 g, 180 mmol)
-
Acetone (400 mL)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-6-nitrophenol (19.6 g) and potassium carbonate (24.9 g) to acetone (400 mL).
-
Stir the mixture and add iodomethane (25.6 g).
-
Heat the reaction mixture to reflux and maintain for an overnight period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the dried solution to yield 1-Bromo-2-methoxy-3-nitrobenzene as a yellow solid (yields are reported to be high, around 97%).[6]
Applications in Drug Development
The primary and most significant application of 1-Bromo-2-methoxy-3-nitrobenzene is its use as a crucial intermediate in the synthesis of Eltrombopag.[1] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet counts).[1][8]
The synthesis of Eltrombopag involves a multi-step process where 1-Bromo-2-methoxy-3-nitrobenzene is a key building block. A pivotal step is the Suzuki-Miyaura coupling reaction, where the bromine atom on the benzene ring is replaced to form a biphenyl structure, which is the core of the Eltrombopag molecule.
Caption: Logical workflow of 1-Bromo-2-methoxy-3-nitrobenzene in Eltrombopag synthesis.
Safety and Handling
1-Bromo-2-methoxy-3-nitrobenzene is a chemical that requires careful handling in a laboratory or industrial setting.
Table 3: Hazard and Precautionary Information
| Category | Information |
| Signal Word | Warning[5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. 1-Bromo-2-methoxy-3-nitrobenzene | 98775-19-0 [sigmaaldrich.com]
- 6. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]
- 7. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 8. China 1-Bromo-2-methoxy-3-nitro-benzene manufacturers and suppliers | JIN DUN [jindunchem-med.com]

